Introduction: The Strategic Importance of Fluorinated Chiral Alcohols
Introduction: The Strategic Importance of Fluorinated Chiral Alcohols
An In-Depth Technical Guide to the Chemical Properties of 1,1,1-Trifluoro-2-octanol
For Researchers, Scientists, and Drug Development Professionals
1,1,1-Trifluoro-2-octanol is a chiral secondary alcohol that stands at the intersection of two strategically important classes of organic molecules: fluorinated compounds and chiral building blocks. The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The chiral hydroxyl group, in turn, provides a versatile handle for the stereoselective synthesis of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1,1,1-Trifluoro-2-octanol, providing a critical resource for professionals in drug discovery and materials science.
PART 1: Core Physicochemical and Spectroscopic Properties
The introduction of the highly electronegative trifluoromethyl group adjacent to the hydroxyl-bearing carbon significantly influences the molecule's physical and chemical properties compared to its non-fluorinated analog, 2-octanol.
Physicochemical Data Summary
While specific experimental data for 1,1,1-Trifluoro-2-octanol is not broadly published, its properties can be reliably predicted based on trends observed in similar fluorinated alcohols. The following table contrasts the known properties of 2-octanol with the expected properties of 1,1,1-Trifluoro-2-octanol.
| Property | 2-Octanol | 1,1,1-Trifluoro-2-octanol (Predicted/Analog-Based) | Causality of the CF₃ Group's Influence |
| Molecular Formula | C₈H₁₈O | C₈H₁₅F₃O | Introduction of three fluorine atoms. |
| Molecular Weight | 130.23 g/mol [1] | 184.20 g/mol | Higher atomic mass of fluorine compared to hydrogen. |
| Boiling Point | 178.5 °C[1] | ~150-160 °C | The CF₃ group reduces intermolecular hydrogen bonding, lowering the boiling point despite the higher molecular weight. |
| Density | 0.820 g/cm³[1] | ~1.0 - 1.1 g/mL | The high density of fluorine atoms increases the overall molecular density. |
| pKa | ~17-18 | ~12-14 | The strong electron-withdrawing effect of the CF₃ group stabilizes the corresponding alkoxide, increasing acidity.[2] |
| Solubility | Poorly soluble in water (1.12 g/L)[1] | Slightly enhanced water solubility, highly soluble in organic solvents. | The CF₃ group increases polarity and can act as a weak hydrogen bond acceptor, but the long alkyl chain maintains overall low water solubility. |
| Refractive Index | 1.426 (20 °C)[1] | ~1.37 - 1.39 | Fluorinated compounds typically have lower refractive indices than their non-fluorinated counterparts. |
Spectroscopic Signature Analysis
The structural features of 1,1,1-Trifluoro-2-octanol give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.
-
¹H NMR Spectroscopy : The proton on the carbon bearing the hydroxyl and trifluoromethyl groups (H-2) is expected to appear as a quartet around δ 3.8-4.2 ppm due to coupling with the three fluorine atoms. The terminal methyl group (H-8) will be a triplet around δ 0.9 ppm, while the methylene protons will appear as multiplets in the δ 1.2-1.7 ppm range.
-
¹³C NMR Spectroscopy : The carbon attached to the three fluorine atoms (C-1) will show a characteristic quartet with a large coupling constant (¹JCF ≈ 280-290 Hz). The carbinol carbon (C-2) will also exhibit a quartet, but with a smaller coupling constant (²JCF ≈ 30-35 Hz).
-
¹⁹F NMR Spectroscopy : A singlet is expected around δ -75 to -80 ppm (relative to CFCl₃), which is characteristic of a CF₃ group adjacent to a stereocenter.
-
Infrared (IR) Spectroscopy : Key absorbances include a broad O-H stretch around 3300-3500 cm⁻¹, strong C-F stretching bands in the 1100-1300 cm⁻¹ region, and C-H stretching bands just below 3000 cm⁻¹.[3]
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 184 would be expected. A prominent fragment would correspond to the loss of the trifluoromethyl group ([M-69]⁺), and another to the loss of a water molecule ([M-18]⁺).[4]
PART 2: Synthesis, Reactivity, and Applications
The synthesis of chiral β-trifluoromethylated alcohols is an active area of research due to their significance as pharmaceutical intermediates.[5][6]
Enantioselective Synthesis Pathways
Achieving high enantioselectivity is critical. The primary strategies involve the asymmetric reduction of a prochiral ketone or the addition of a trifluoromethyl nucleophile to an aldehyde.
Caption: Key enantioselective synthetic routes.
Expert Insight: The choice of synthetic route often depends on the availability of starting materials and the desired enantiomer. Enzymatic reductions can offer excellent enantioselectivity and operate under mild, environmentally friendly conditions, making them attractive for industrial applications.[7]
Core Reactivity
The reactivity of 1,1,1-Trifluoro-2-octanol is dominated by the interplay between the secondary alcohol and the adjacent electron-withdrawing CF₃ group.
-
Dehydration : Like its non-fluorinated analog, 2-octanol, it can undergo acid-catalyzed dehydration to yield a mixture of trifluoromethylated octenes.[8][9] The regioselectivity will be influenced by the electronic effects of the CF₃ group.
-
Oxidation : Oxidation of the secondary alcohol using standard reagents (e.g., PCC, Swern oxidation) will yield the corresponding ketone, 1,1,1-trifluoro-2-octanone.
-
Esterification/Etherification : The hydroxyl group can be readily converted to esters or ethers. However, the increased acidity and steric bulk of the CF₃ group may require slightly more forcing conditions compared to 2-octanol.
Caption: Reactivity map of 1,1,1-Trifluoro-2-octanol.
Applications in Drug Discovery
The presence of a chiral, trifluoromethylated alcohol motif is highly desirable in modern drug design.[6][10]
-
Metabolic Blocking : The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at a metabolically vulnerable position can significantly extend a drug's half-life.
-
Conformational Control : The bulky and electron-withdrawing CF₃ group can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.
-
Lipophilicity Modulation : The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. This is a critical factor for oral bioavailability and CNS penetration.
PART 3: Experimental Protocols and Safety
Protocol: Asymmetric Reduction of 1,1,1-Trifluoro-2-octanone
This protocol is a representative method for the enantioselective synthesis of 1,1,1-Trifluoro-2-octanol.
Self-Validation: The success of this protocol is validated at each stage. The reaction progress is monitored by TLC or GC-MS. The final product's purity is confirmed by NMR, and its enantiomeric excess is determined by chiral chromatography.
Methodology:
-
Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of the chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in anhydrous THF.
-
Cooling : The solution is cooled to -20 °C in a cryocool bath.
-
Reagent Addition : A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) is added dropwise, maintaining the internal temperature below -15 °C. The mixture is stirred for 15 minutes.
-
Substrate Addition : A solution of 1,1,1-Trifluoro-2-octanone in anhydrous THF is added dropwise over 30 minutes.
-
Reaction Monitoring : The reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Quenching : The reaction is carefully quenched by the slow, dropwise addition of methanol, followed by 1 M HCl.
-
Extraction : The mixture is warmed to room temperature, and the product is extracted with diethyl ether (3x).
-
Purification : The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Analysis : The purified 1,1,1-Trifluoro-2-octanol is analyzed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm its structure. The enantiomeric excess is determined using chiral HPLC or SFC.[11]
Caption: Workflow for asymmetric synthesis and analysis.
Safety and Handling
-
Hazards : Expected to be a combustible liquid.[12] May cause skin and serious eye irritation. Inhalation of vapors may cause respiratory tract irritation. Fluorinated organic compounds can release hazardous decomposition products (e.g., hydrogen fluoride) upon combustion.
-
Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal : Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
1,1,1-Trifluoro-2-octanol is a molecule of significant synthetic utility. Its unique combination of a chiral center and a trifluoromethyl group makes it a valuable precursor for the development of advanced pharmaceuticals and specialty materials. Understanding its core chemical properties, reactivity, and spectroscopic signatures is essential for leveraging its full potential in research and development. This guide provides the foundational knowledge and practical insights necessary for scientists to confidently incorporate this powerful building block into their synthetic strategies.
References
-
LookChem. (n.d.). Cas 123-96-6, 2-Octanol. Retrieved from [Link]
- Google Patents. (n.d.). CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone.
-
International Labour Organization. (n.d.). ICSC 1030 - 1-OCTANOL. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Octanol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
PubMed. (2023). Synthesis of Chiral 1,1,1-Trifluoro-α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation. Retrieved from [Link]
-
American Laboratory. (2006). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Retrieved from [Link]
- Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
-
Research Journal of Pharmacy and Technology. (n.d.). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Retrieved from [Link]
-
Chegg. (2021). Experiment #11 Acid-Catalyzed Dehydration of 2-Octanol. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Octanol (FDB003342). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
Filo. (2025). Experiment HLL Acid Catalyzed Dehydration of 2 Octanol: Synthesis of Octe... Retrieved from [Link]
-
ResearchGate. (2024). Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis. Retrieved from [Link]
-
YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]
-
The Good Scents Company. (n.d.). octanol caprylic alcohol. Retrieved from [Link]
-
Chegg. (2021). Experiment #11 Acid-Catalyzed Dehydration of 2-Octanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-trifluoromethyl alcohols. Retrieved from [Link]
-
ChiroBlock. (n.d.). Synthesis of Chiral Compounds and other Specialty Chemicals. Retrieved from [Link]
-
Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]
-
PubMed. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Retrieved from [Link]
Sources
- 1. 2-Octanol - Wikipedia [en.wikipedia.org]
- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction [organic-chemistry.org]
- 6. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. chegg.com [chegg.com]
- 9. Experiment HLL Acid Catalyzed Dehydration of 2 Octanol: Synthesis of Octe.. [askfilo.com]
- 10. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. ICSC 1030 - 1-OCTANOL [chemicalsafety.ilo.org]
